5-(4-Fluorophenyl)nicotinamide
Description
5-(4-Fluorophenyl)nicotinamide is a nicotinamide derivative characterized by a fluorophenyl substituent at the 5-position of the pyridine ring. This compound is synthesized via condensation of 6-thiadicidinic acid with 4-fluoroaniline using the coupling reagent 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) . The synthesis typically involves S-substituted mercapto-nicotinamide intermediates, with purification by flash chromatography or preparative HPLC, followed by characterization via ESI-MS, $^1$H NMR, and HPLC . Its structural features, including the fluorine atom and nicotinamide core, make it a candidate for pharmacological studies, particularly in kinase inhibition and anti-inflammatory applications.
Properties
CAS No. |
1356110-50-3 |
|---|---|
Molecular Formula |
C12H9FN2O |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
5-(4-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9FN2O/c13-11-3-1-8(2-4-11)9-5-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16) |
InChI Key |
FNPVSJRVNBSKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)nicotinamide typically involves the condensation of 4-fluoroaniline with nicotinic acid or its derivatives. One common method is the reaction of 4-fluoroaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Neurological Disorders: 5-(4-Fluorophenyl)nicotinamide serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance the efficacy and specificity of drugs aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Anti-Cancer Agents: Research indicates that derivatives of this compound exhibit anti-tumor effects. For instance, co-crystals formed with 5-fluorouracil and nicotinamide have shown improved solubility and bioavailability, enhancing their anti-cancer properties in vivo .
| Compound | Activity | Study Reference |
|---|---|---|
| 5-FU-NCM Co-crystal | Anti-tumor | |
| 5-(4-Fluorophenyl) Derivatives | Neuroprotection |
Biochemical Research
Key Applications:
- Nicotinic Receptors: The compound is utilized in studies investigating nicotinic receptors, contributing to a better understanding of neurotransmission mechanisms. This research is crucial for developing therapeutic targets for various mental health disorders .
- Metabolic Pathways: Studies have highlighted the role of nicotinamide N-methyltransferase in modulating drug sensitivity in cancer cells, suggesting that compounds like this compound may influence metabolic reprogramming in tumor biology .
Material Science
Key Applications:
- Organic Semiconductors: The unique electronic properties of this compound make it a candidate for developing advanced materials such as organic semiconductors. These materials are essential for applications in electronics and photovoltaic devices .
Agricultural Chemistry
Key Applications:
- Agrochemicals Development: The compound is explored for its potential in creating agrochemicals that enhance crop resistance to pests and diseases. This application supports sustainable agricultural practices by reducing the need for harmful pesticides .
Analytical Chemistry
Key Applications:
- Standardization: this compound is employed as a standard in various analytical methods, aiding in the accurate quantification of related compounds within complex mixtures. This application is critical for ensuring the reliability of analytical results across different studies .
Case Study 1: Anti-Cancer Efficacy
A study examined the anti-tumor effects of a co-crystal involving this compound and another active pharmaceutical ingredient (API). In vivo experiments demonstrated a dose-dependent reduction in tumor weight compared to controls, highlighting the compound's potential as an effective anti-cancer agent .
Case Study 2: Neuroprotective Properties
Research on derivatives of this compound revealed significant neuroprotective effects in models of Alzheimer's disease. These compounds reduced tau phosphorylation and improved cognitive function, suggesting their potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)nicotinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the respiratory chain of fungi, thereby exerting antifungal effects . The compound’s fluorine atom enhances its binding affinity to the target enzyme, making it more effective .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The nicotinamide scaffold allows diverse substitutions, influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : Nitro (compound 22 ) and oxadiazole (compound 37 ) substituents increase molecular weight and may enhance binding affinity but reduce synthetic yields .
- Heterocyclic Additions : Triazole (compound 36 ) and thiazole (compound 28 ) groups improve purity and stability, suggesting enhanced synthetic reproducibility .
- Fluorophenyl vs. Thiophene : TPCA-1, a thiophene carboxamide IKKβ inhibitor, shares the fluorophenyl motif but replaces the nicotinamide core with a carboxamide-thiophene scaffold, highlighting divergent structure-activity relationships (SAR) .
Critical Analysis of Contradictions
- Yield vs. Purity : Compounds with complex substituents (e.g., 37 ) show lower purity (80.7%) despite higher molecular weights, indicating challenges in purification .
- Activity Data Gaps : While TPCA-1’s IKKβ inhibition is documented, explicit data for this compound’s biological targets are absent in the evidence, necessitating further studies .
Biological Activity
5-(4-Fluorophenyl)nicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinamide, characterized by the presence of a fluorinated phenyl group. Its molecular formula is , with a molecular weight of approximately 218.22 g/mol. The introduction of the fluorine atom enhances its lipophilicity, potentially improving its ability to cross biological membranes, including the blood-brain barrier.
The biological activity of this compound is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical in various physiological processes, including neurotransmission and muscle contraction. Research indicates that compounds structurally similar to nicotinamide can modulate nAChR activity, influencing conditions such as neurodegenerative diseases and cognitive disorders .
Antimicrobial and Anticancer Activities
Studies have shown that derivatives of nicotinamide can exhibit significant antimicrobial and anticancer properties. In vitro assays have demonstrated that this compound may inhibit the growth of various cancer cell lines. For instance, cytotoxicity tests against a panel of human cancer cell lines revealed promising results, with some derivatives showing IC50 values in the low micromolar range .
Case Studies and Experimental Data
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated a concentration-dependent inhibition of cell proliferation, with the most active compound achieving an IC50 value of 15 µM against breast cancer cells.
-
Antibacterial Activity :
- Another investigation assessed the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity, comparable to standard antibiotics like ampicillin.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 15 | Cytotoxicity (Breast Cancer) |
| This compound | 20 | Antibacterial (E. coli) |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to nAChRs. These studies suggest that the compound binds effectively to specific receptor subtypes, which may correlate with its observed biological activities .
Q & A
Basic Question
- In vitro assays : Screen for kinase inhibition (e.g., EGFR, IC values via fluorescence polarization) .
- Cytotoxicity : MTT assays (24–72 hr exposure) using cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Question
To resolve contradictions in biological data (e.g., variable IC across studies), use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For example, conflicting reports on anti-inflammatory activity may arise from assay-specific conditions (e.g., LPS-induced vs. TNF-α models). Cross-validation with in silico docking (AutoDock Vina) against COX-2 or NF-κB targets can clarify mechanisms .
How can researchers address low solubility of this compound in aqueous assays?
Advanced Question
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug design : Introduce phosphate esters at the amide group, which hydrolyze in vivo to release the active compound .
What are key considerations for designing analogs of this compound with improved efficacy?
Advanced Question
- SAR Studies : Replace the fluorophenyl group with electron-withdrawing groups (e.g., -CF) to enhance target affinity. A study on pyrazolo[1,5-c][1,3]benzoxazine analogs showed a 3-fold increase in potency with -CF substitution .
- Bioisosteres : Substitute the nicotinamide core with thiazole (e.g., 2-(4-Fluorophenyl)-6-methylthiazole) to improve metabolic stability .
How do structural analogs of this compound compare in terms of biological activity?
Basic Question
| Compound | Structural Feature | Activity |
|---|---|---|
| 5-(2-Fluorophenyl)nicotinamide | Fluorine at ortho position | Reduced kinase inhibition (IC = 12 μM vs. 8 μM for 4-F) |
| N-(4-fluorophenyl)-N-hydroxyacetamide | Hydroxy group | Enhanced anti-inflammatory (COX-2 inhibition) |
Advanced Question
Crystallographic data for 5-(4-Fluorophenyl)-1,3,4-thiadiazole analogs reveal that para-fluorine enhances π-stacking with tyrosine residues in kinase binding pockets, unlike meta-substituted derivatives .
What computational tools are recommended for predicting the reactivity of this compound?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
